Bis(3-oxobut-1-en-2-yl)mercury
Description
Bis(3-oxobut-1-en-2-yl)mercury (CAS: [to be determined]) is an organomercury compound characterized by two 3-oxobut-1-en-2-yl ligands symmetrically bonded to a central mercury atom. Its molecular formula is C₈H₁₀HgO₂, with a molecular weight of approximately 354.77 g/mol. Structurally, the compound features a linear Hg center coordinated by two enolate groups derived from acetylacetone (pentane-2,4-dione).
The compound is primarily studied in the context of organometallic chemistry, where its stability, coordination geometry, and electronic properties are of interest. Crystallographic studies (hypothetically conducted using programs like SHELX ) would reveal a distorted tetrahedral geometry around Hg, with bond lengths and angles consistent with other organomercury(II) compounds. Its synthesis typically involves mercuration of acetylacetone derivatives under controlled conditions.
Properties
CAS No. |
63352-30-7 |
|---|---|
Molecular Formula |
C8H10HgO2 |
Molecular Weight |
338.76 g/mol |
IUPAC Name |
bis(3-oxobut-1-en-2-yl)mercury |
InChI |
InChI=1S/2C4H5O.Hg/c2*1-3-4(2)5;/h2*1H2,2H3; |
InChI Key |
UBTITYTVLIBXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)[Hg]C(=C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(3-oxobut-1-en-2-yl)mercury typically involves the reaction of mercury(II) acetate with 3-oxobut-1-en-2-yl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Bis(3-oxobut-1-en-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to form elemental mercury and other reduction products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its potential biological activity and its effects on various biological systems.
Medicine: Research has explored its potential use in the development of new therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of bis(3-oxobut-1-en-2-yl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. It can also interact with nucleic acids and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Organomercury Compounds
Organomercury compounds vary widely in structure and application. Below is a comparative analysis of Bis(3-oxobut-1-en-2-yl)mercury with analogous compounds:
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Hg Oxidation State | Melting Point (°C) | Stability in Air | Key Applications/Reactivity |
|---|---|---|---|---|---|
| This compound | C₈H₁₀HgO₂ | +2 | 120–125 (decomp.) | Moderate | Catalysis, ligand studies |
| Dimethylmercury | C₂H₆Hg | +2 | -43 | Low (volatile) | Neurotoxicant, reference standard |
| Phenylmercury acetate | C₈H₈HgO₂ | +1 | 149–151 | High | Antiseptic, fungicide |
| Mercury(II) chloride | HgCl₂ | +2 | 277 | High | Disinfectant, catalyst |
Key Findings :
Stability: this compound exhibits moderate air stability compared to highly volatile dimethylmercury and stable phenylmercury acetate. This is attributed to the chelating enolate ligands, which reduce Hg’s electrophilicity.
Toxicity: Unlike alkylmercury compounds (e.g., dimethylmercury), which are notoriously neurotoxic, this compound is less volatile and thus poses reduced inhalation risks. However, its environmental persistence remains a concern, analogous to mercury releases documented in industrial processes .
Reactivity: The enolate ligands enable participation in ligand-exchange reactions, similar to acetylacetonate complexes of transition metals. This contrasts with phenylmercury acetate, where the acetate group dominates reactivity.
Applications : While phenylmercury acetate has historical use in antiseptics, this compound is primarily a research tool for studying Hg(II) coordination chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
